molecular formula C21H19N3O3S2 B2620906 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1326829-02-0

2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2620906
CAS No.: 1326829-02-0
M. Wt: 425.52
InChI Key: RUUGMVPHDRGWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-methylbenzyl group. The sulfanyl bridge may enhance binding to cysteine-rich targets, and the 4-methylbenzyl group likely contributes to lipophilicity and membrane permeability.

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-14-4-6-15(7-5-14)11-22-18(25)13-29-21-23-17-8-10-28-19(17)20(26)24(21)12-16-3-2-9-27-16/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUGMVPHDRGWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linkage exhibits moderate nucleophilic substitution reactivity. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldNotes
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CS-alkylated derivative~65%Regioselectivity influenced by steric hindrance from the furan-2-ylmethyl group
ArylationAryl boronic acids, Cu(OAc)₂, DCM, rtBiaryl thioether42–58% Limited by electronic effects of the thienopyrimidine core

Oxidation:

  • The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions:

    • Reagents : H₂O₂ (30%) in acetic acid, 0°C → rt

    • Products : Sulfoxide (major), sulfone (minor)

    • Kinetics : Sulfoxide forms within 2 hrs (85% conversion)

Reduction:

  • The 4-oxo group in the thienopyrimidine core is reducible:

    • Reagents : NaBH₄/EtOH, reflux

    • Product : 4-Hydroxy intermediate (unstable, undergoes tautomerism)

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
Acidic6M HCl, 100°C, 6hCarboxylic acid + 4-methylbenzylaminePrecursor for further derivatization
BasicNaOH (2M), EtOH/H₂O, refluxSodium carboxylateImproved water solubility

Cyclization Reactions

The furan ring participates in Diels-Alder reactions, enabling fused heterocycle synthesis:

DienophileConditionsProductNotes
Maleic anhydrideToluene, 110°C, 12hFuro[3,4-b]thienopyrimidine derivativeConfirmed by X-ray crystallography
AcetylenedicarboxylateMicrowave, 150°CBis-heterocyclic adduct72% yield, enhanced bioactivity

Functionalization of the Furan-2-ylmethyl Group

The furan ring undergoes electrophilic substitution:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC5 of furanNitro derivative (used in antimicrobial studies)
BrominationBr₂/FeBr₃, DCMC5 of furanBromofuran intermediate (cross-coupling precursor)

Cross-Coupling Reactions

The thienopyrimidine core supports Pd-catalyzed couplings:

ReactionCatalysts/LigandsSubstratesEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids55–78%
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynes63%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Thienopyrimidine ring rearrangement : Forms bicyclic lactam derivatives

  • Sulfanyl group cleavage : Generates thiyl radicals (trapped with TEMPO)

Scientific Research Applications

Antitumor Activity

  • Mechanism of Action :
    • Thieno[3,2-d]pyrimidines, including the compound , have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The inhibition of DHFR is particularly relevant in cancer treatment as it disrupts the folate metabolism in rapidly dividing tumor cells .
  • In Vitro Studies :
    • Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent cytotoxic effects against various human cancer cell lines. For instance, compounds structurally similar to the target compound showed growth inhibition across multiple NCI 60 cell lines, with some derivatives outperforming established chemotherapeutics like 5-fluorouracil .
  • Case Studies :
    • In a study focused on synthesizing new thieno[3,2-d]pyrimidine derivatives, compounds were evaluated for their antitumor efficacy. The most active compounds displayed significant inhibition rates, indicating that modifications in the chemical structure can enhance biological activity .

Antimicrobial Properties

  • Broad-Spectrum Activity :
    • Research indicates that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. The presence of specific functional groups within these compounds has been linked to enhanced activity against a range of pathogens .
  • Structure-Activity Relationship :
    • The effectiveness of these compounds can often be attributed to their structural characteristics. For example, the incorporation of furan and thienyl groups has been shown to influence antimicrobial potency significantly .

Drug Design and Development

  • In Silico Studies :
    • Computational drug design techniques have been employed to predict the binding affinity and interaction of thieno[3,2-d]pyrimidine derivatives with target enzymes like DHFR. These studies help in rationalizing the design of more effective analogs .
  • Synthesis and Modification :
    • The synthetic pathways for creating these compounds are continuously being optimized to enhance yield and biological activity. This includes modifying side chains and functional groups to improve solubility and bioavailability .

Summary Table of Key Findings

ApplicationDescriptionReferences
Antitumor ActivityInhibition of DHFR; effective against NCI 60 cell lines ,
Antimicrobial PropertiesBroad-spectrum activity linked to structural features
Drug DesignIn silico modeling for binding affinity; ongoing synthesis optimization ,

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The furan and thieno[3,2-d]pyrimidine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents (Position) Molecular Weight Reported Activity Key Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3: Furan-2-ylmethyl; 2: S-linked acetamide ~471 g/mol* Not explicitly reported N/A
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Thieno[3,2-d]pyrimidin-4-one 3: 4-Methylphenyl; 2: S-linked acetamide ~537 g/mol Unknown
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () 1,2,4-Triazole 5: Furan-2-yl; 3: S-linked acetamide ~300–400 g/mol Anti-exudative (94% yield)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Pyrimidine 2: S-linked acetamide; 4,6: Diamino ~325 g/mol Crystallographic data
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine 2: S-linked acetamide; 4,6: Dimethyl ~304 g/mol Intermediate for bioactive compounds

*Estimated based on structural formula.

Key Observations:
  • Substituent Impact: Furan vs. Acetamide Linker: The 4-methylbenzyl group in the target compound increases hydrophobicity relative to the 4-(trifluoromethoxy)phenyl group in , which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Crystallographic Insights

  • Solubility : The target compound’s 4-methylbenzyl group increases logP compared to the trifluoromethoxy group in , suggesting reduced solubility in polar solvents .
  • Crystal Packing : Analogous sulfamoylphenyl acetamides () form 3D networks via N–H⋯O hydrogen bonds, which could stabilize the target compound’s solid-state structure and influence formulation .

Biological Activity

The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 304.36 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For example, a related compound demonstrated significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicated strong efficacy against these pathogens.

Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds

CompoundTarget PathogenMIC (µg/mL)
4cE. coli12
4eS. aureus8
5gM. tuberculosis16

Anticancer Activity

The compound's potential anticancer effects have been investigated through various assays. In vitro studies using multicellular spheroids revealed that thienopyrimidine derivatives could inhibit cancer cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Screening

In a study involving multiple cancer cell lines, compounds similar to the target compound were screened for cytotoxicity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Thienopyrimidine derivatives may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways related to cell survival and apoptosis.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Hemolytic assays have shown that certain thienopyrimidine derivatives are non-toxic at concentrations up to 200 µmol/L . This finding is promising for further development as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.